N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide
CAS No.:
Cat. No.: VC14776309
Molecular Formula: C20H20N4O
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-3-carboxamide |
| Standard InChI | InChI=1S/C20H20N4O/c1-13(2)24-11-16(15-6-4-5-7-18(15)24)20(25)22-14-8-9-19-17(10-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25) |
| Standard InChI Key | PCNNMBVSGPISND-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-3-carboxamide (molecular formula: , molecular weight: 332.4 g/mol) integrates three distinct structural domains:
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A 1-methyl-1H-benzimidazol-5-yl moiety, providing a bicyclic aromatic system with a methyl substituent at the N1 position.
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A 1-(propan-2-yl)-1H-indole unit, featuring a substituted indole ring with an isopropyl group at the N1 position.
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A carboxamide linker bridging the benzimidazole and indole systems, enabling conformational flexibility and hydrogen-bonding interactions .
The IUPAC name reflects this connectivity: N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-3-carboxamide. Key spectral identifiers include the InChIKey PCNNMBVSGPISND-UHFFFAOYSA-N and canonical SMILES CC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.4 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, benzimidazole N) |
| Topological Polar Surface Area | 76.5 Ų |
| LogP (Predicted) | 3.8 ± 0.5 |
The compound’s moderate lipophilicity (LogP ~3.8) suggests adequate membrane permeability, while its polar surface area aligns with typical orally bioavailable drugs .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis of this compound involves sequential functionalization of indole and benzimidazole precursors (Scheme 1):
Step 1: Indole Core Functionalization
1-(Propan-2-yl)-1H-indole-3-carboxylic acid is synthesized via Friedel-Crafts alkylation of indole with 2-bromopropane, followed by carboxylation at the 3-position using formic acid under acidic conditions .
Step 2: Benzimidazole Subunit Preparation
5-Amino-1-methyl-1H-benzimidazole is prepared through cyclization of 4-methyl-1,2-diaminobenzene with cyanogen bromide, followed by N-methylation using methyl iodide .
Step 3: Amide Coupling
The final step employs carbodiimide-mediated coupling (e.g., EDCl/HOBt) between 1-(propan-2-yl)-1H-indole-3-carboxylic acid and 5-amino-1-methyl-1H-benzimidazole, yielding the target compound in 65–72% isolated yield .
Optimization Challenges
Key challenges include:
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Regioselectivity Control: Ensuring exclusive substitution at the indole N1 and benzimidazole C5 positions.
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Purification: Separating positional isomers via silica gel chromatography (hexane:ethyl acetate gradients).
Research Findings and Biological Hypotheses
Putative Mechanisms of Action
While direct pharmacological data remain limited, structural analogs suggest potential interactions with:
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Serotonin Receptors: The indole scaffold resembles tryptamine derivatives, implicating 5-HT receptor modulation .
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Kinase Inhibition: Benzimidazole-carboxamides demonstrate activity against tyrosine kinases (e.g., VEGFR-2) in cancer models .
Computational Predictions
Molecular docking studies (PDB: 4ASD) predict:
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Strong hydrogen bonding between the carboxamide NH and Thr315 of the 5-HT2A receptor () .
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Hydrophobic interactions between the isopropyl group and kinase ATP-binding pockets .
Future Directions in Research
Priority Investigations
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In Vitro Receptor Profiling: Screen against neurotransmitter receptors (5-HT, dopamine) and cancer targets (PI3K, mTOR).
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ADMET Optimization: Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility.
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Crystallographic Studies: Resolve X-ray structures of target-ligand complexes for rational design.
Synthetic Chemistry Innovations
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